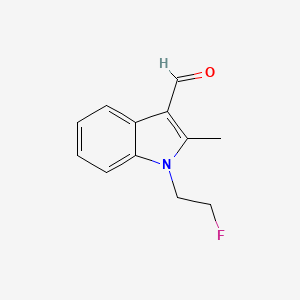
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile typically involves the following steps:
Formation of Benzoxazine Intermediate: The initial step involves the reaction of phenol with hydrazine to form a benzoxazine intermediate.
Cyclization and Carbonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the benzoxazine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like topoisomerase.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and resins, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile involves its interaction with specific molecular targets:
Topoisomerase Inhibition: The compound acts as an inhibitor of topoisomerase I, an enzyme involved in DNA replication and transcription.
Pathways Involved: The inhibition of topoisomerase I leads to the disruption of DNA replication and transcription processes, which can result in cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical properties and reactivity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H6N2O2 |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
3-oxo-4H-1,4-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,5H2,(H,11,12) |
InChI-Schlüssel |
OPZUJNUBSIYPRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









amine](/img/structure/B13305664.png)






